molecular formula C12H16N6OS B2726009 4-Methoxy-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine CAS No. 2415462-61-0

4-Methoxy-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B2726009
CAS No.: 2415462-61-0
M. Wt: 292.36
InChI Key: BTHLDUNRXWSWDL-UHFFFAOYSA-N
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Description

4-Methoxy-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methoxy group and a piperazine-linked 5-methyl-1,3,4-thiadiazole moiety. The pyrimidine scaffold is widely utilized in medicinal chemistry due to its ability to mimic purine or pyridine structures, enabling interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6OS/c1-9-15-16-12(20-9)18-7-5-17(6-8-18)11-13-4-3-10(14-11)19-2/h3-4H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHLDUNRXWSWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CCN(CC2)C3=NC=CC(=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Substitution with Methoxypyrimidine: The piperazine intermediate is then reacted with 4-methoxypyrimidine in the presence of a suitable base, such as potassium carbonate, to form the desired substituted piperazine.

    Cyclization to Form Thiadiazole Ring: The substituted piperazine is then subjected to cyclization with a thiadiazole precursor, such as thiosemicarbazide, under acidic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, potassium carbonate, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4-Methoxy-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly as a drug candidate for treating various diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section evaluates the structural and functional distinctions between 4-Methoxy-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine and analogous compounds (Table 1).

Table 1. Key Structural and Functional Comparisons

Compound Name Molecular Weight Core Structure Key Substituents Biological Relevance/Activity
This compound 320.36 g/mol Pyrimidine - 4-Methoxy
- Piperazine-linked 5-methyl-1,3,4-thiadiazole
Potential kinase inhibition or CNS targeting due to piperazine flexibility .
Mepirizole
(4-Methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)-6-methylpyrimidine)
278.30 g/mol Pyrimidine - 4-Methoxy
- Pyrazole ring with methyl and methoxy groups
Anti-inflammatory and analgesic agent; pyrazole enhances metabolic stability .
4-Methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine 345.47 g/mol Pyrimidine - Pyrrolidin-1-yl at position 2
- Piperazine-linked thiadiazole
Improved lipophilicity for membrane penetration; pyrrolidine may modulate receptor binding .
6-(2,2,2-Trifluoroethyl)-4-{4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl}thieno[2,3-d]pyrimidine 466.35 g/mol Thieno[2,3-d]pyrimidine - Trifluoroethyl and trifluoromethyl groups
- Thiadiazole-piperazine linkage
Enhanced metabolic resistance and target affinity via fluorinated groups; anticancer potential .
Monosodium (6R,7R)-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-methyl]-8-oxo-7-[2-(1H-tetrazol-1-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate 542.55 g/mol Cephalosporin - Thiadiazole-thio group
- Tetrazole-acetamido side chain
Antibacterial activity (β-lactam antibiotic); thiadiazole contributes to β-lactamase stability .

Key Findings from Comparative Analysis

Core Structure Variations: The pyrimidine core in the target compound contrasts with the thieno[2,3-d]pyrimidine in fluorinated analogs (e.g., 466.35 g/mol compound), which introduces a sulfur atom into the fused ring system. Mepirizole’s pyrazole substituent (vs. thiadiazole-piperazine) reduces steric bulk, favoring anti-inflammatory activity through cyclooxygenase (COX) inhibition .

Substituent Impact on Pharmacokinetics: The methoxy group in the target compound improves aqueous solubility compared to the trifluoroethyl group in the thienopyrimidine analog, which prioritizes lipophilicity for blood-brain barrier penetration . Piperazine-thiadiazole moieties (common in the target compound and its 345.47 g/mol analog) confer conformational adaptability, enabling interactions with G-protein-coupled receptors (GPCRs) or serotonin transporters .

Biological Activity Divergence: The cephalosporin derivative (542.55 g/mol) demonstrates antibacterial activity, highlighting the thiadiazole group’s role in stabilizing β-lactam antibiotics against enzymatic degradation . In contrast, the target compound’s thiadiazole-piperazine system is more likely to engage in CNS or kinase-targeted applications. Fluorinated analogs exhibit prolonged half-lives due to reduced CYP450 metabolism, a feature absent in the non-fluorinated target compound .

Biological Activity

4-Methoxy-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,3,4-thiadiazole, including those containing piperazine moieties, exhibit promising anticancer properties.

In Vitro Studies

A study evaluated the cytotoxicity of various thiadiazole derivatives against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The results indicated that compounds similar to this compound displayed significant cytotoxic effects:

CompoundIC50 (µg/mL)Cell Line
4e5.36MCF-7
4i2.32HepG2

The compound 4i showed the highest potency with an IC50 of 2.32 µg/mL against HepG2 cells, indicating strong potential for further development as an anticancer agent .

The mechanism by which these compounds exert their effects involves multiple pathways:

  • Cell Cycle Arrest : Treatment with these compounds resulted in cell cycle arrest at the S and G2/M phases.
  • Apoptosis Induction : Increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) were observed, leading to enhanced apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer effects, derivatives of thiadiazole have been reported to possess antimicrobial properties. A study synthesized several thiadiazole-piperazine derivatives and screened them for antimicrobial activity against various bacterial strains.

Antimicrobial Screening Results

CompoundActivity Against BacteriaMIC (µg/mL)
5eStaphylococcus aureus25
5kEscherichia coli50

Most compounds exhibited moderate to good antimicrobial activity, suggesting that the thiadiazole framework contributes to this biological property .

Q & A

Basic: What are the optimal synthetic routes for 4-Methoxy-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine, and how can reaction conditions be standardized?

Methodological Answer:
The synthesis typically involves coupling a substituted pyrimidine core with a piperazine-thiadiazole moiety. Key steps include:

  • Nucleophilic substitution : Reacting 4-methoxy-2-chloropyrimidine with 1-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine under reflux in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) .
  • Condition optimization : Adjusting temperature (80–120°C), reaction time (8–24 hours), and stoichiometric ratios (1:1.2 for pyrimidine:piperazine derivatives) to maximize yields (reported 65–78%) .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol-DMF mixtures .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., methoxy group at C4, piperazine coupling at C2). Key signals: δ 3.8–4.2 ppm (piperazine protons), δ 6.5–7.5 ppm (pyrimidine protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 347.12) and fragmentation patterns .
  • HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) assess purity (>95%) and detect impurities like unreacted intermediates .

Advanced: How can conflicting data regarding the compound's biological activity be resolved through experimental design?

Methodological Answer:
Discrepancies in bioactivity (e.g., IC₅₀ variations in enzyme inhibition assays) may arise from:

  • Assay conditions : Standardize pH (7.4 vs. 6.8), solvent (DMSO concentration ≤0.1%), and temperature (37°C) .
  • Structural analogs : Compare activity of derivatives (e.g., replacing methoxy with ethoxy or thiadiazole with oxadiazole) to identify critical pharmacophores .
  • Dose-response curves : Use 8–10 concentration points to ensure accurate EC₅₀/IC₅₀ calculations and minimize false positives .

Advanced: What computational strategies predict the compound's interaction with biological targets?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., kinase domains). Key interactions: hydrogen bonding with thiadiazole’s nitrogen atoms and π-π stacking with pyrimidine .
  • Molecular Dynamics (MD) : GROMACS simulations (50–100 ns) assess stability of ligand-protein complexes (RMSD <2.0 Å) .
  • QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity against cancer cell lines .

Advanced: How to analyze reaction mechanisms for key synthetic steps, like piperazine-thiadiazole coupling?

Methodological Answer:

  • Kinetic studies : Monitor reaction progress via in situ IR or NMR to identify intermediates (e.g., SN2 transition states) .
  • Isotopic labeling : Use ¹⁵N-labeled piperazine to track bond formation via MS/MS fragmentation .
  • Theoretical calculations : DFT (B3LYP/6-31G*) models energy barriers for nucleophilic substitution, explaining rate-limiting steps .

Advanced: What strategies address low solubility in aqueous solutions during bioassays?

Methodological Answer:

  • Co-solvent systems : Use cyclodextrin complexes or PEG-400 to enhance solubility while maintaining bioactivity .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated methoxy) for in situ activation .
  • Nanoformulations : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release in cell culture media .

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